N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine
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Overview
Description
N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine typically involves multiple steps, starting with the protection of amino groups using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for neutralization, and various organic solvents like dichloromethane and methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group using trifluoroacetic acid results in the formation of the free amine .
Scientific Research Applications
N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine involves the protection and deprotection of amino groups. The BOC group is an acid-labile protecting group that can be removed under acidic conditions, revealing the free amine. This process is crucial in peptide synthesis, where selective protection and deprotection of functional groups are necessary .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-valinol: Another compound with a BOC protecting group used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-leucine: Similar in structure and used for similar applications.
Uniqueness
N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it particularly useful in complex organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C28H42N4O7 |
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Molecular Weight |
546.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N4O7/c1-18(2)17-21(23(34)30-20(24(35)36)11-12-22(29)33)31-25(37)28(19-9-7-6-8-10-19)13-15-32(16-14-28)26(38)39-27(3,4)5/h6-10,18,20-21H,11-17H2,1-5H3,(H2,29,33)(H,30,34)(H,31,37)(H,35,36)/t20-,21-/m0/s1 |
InChI Key |
SBTVARAFWGZKFC-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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